molecular formula C8H4BrNO2S B107718 3-Bromo-5-nitro-1-benzothiophene CAS No. 19492-95-6

3-Bromo-5-nitro-1-benzothiophene

Cat. No. B107718
CAS RN: 19492-95-6
M. Wt: 258.09 g/mol
InChI Key: GGRNMFMKEKDBNE-UHFFFAOYSA-N
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Description

The compound of interest, 3-Bromo-5-nitro-1-benzothiophene, is a brominated and nitrated derivative of benzothiophene. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. The presence of bromo and nitro substituents on the benzothiophene core suggests that this compound could be an intermediate in various chemical syntheses or possess unique physical and chemical properties that could be of interest in materials science or pharmaceutical research.

Synthesis Analysis

The synthesis of related benzothiophene derivatives has been explored in several studies. For instance, benzo[b]thiophen-3-ylacetonitriles and 3-(phenylsulfonylmethyl)benzo[b]thiophenes have been shown to react with nitrobenzene derivatives to form benzothieno[2,3-b]quinolines via a transition-metal-free [3+3] annulation process . Although not directly related to 3-Bromo-5-nitro-1-benzothiophene, these studies provide insight into the synthetic routes that could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives is characterized by the presence of a thiophene ring fused to a benzene ring. The substitution of bromo and nitro groups would influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with other molecules. The nuclear magnetic resonance (NMR) spectra of similar compounds, such as nitro-, bromo-, and methoxy-1,2,3-benzothiadiazoles, have been analyzed to understand the electronic environment of the substituents .

Chemical Reactions Analysis

The chemical reactivity of bromo- and nitro-substituted benzothiophenes has been studied extensively. For example, 3-Bromo-2-nitrobenzo[b]thiophene has been shown to undergo aromatic nucleophilic substitution with amines, leading to unexpected rearrangements and the formation of isomeric structures . These findings suggest that 3-Bromo-5-nitro-1-benzothiophene could also participate in similar nucleophilic substitution reactions, potentially leading to novel compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo- and nitro-substituted benzothiophenes can be influenced by the nature of the substituents and their position on the benzothiophene core. The kinetics of reactions involving various substituted thiophenes with nucleophiles in different solvents have been studied to understand their reactivity patterns . These studies provide a foundation for predicting the behavior of 3-Bromo-5-nitro-1-benzothiophene in chemical reactions and its potential applications based on its physical and chemical properties.

Scientific Research Applications

Chemical Kinetics and Substituent Effects

3-Bromo-5-nitro-1-benzothiophene and its derivatives have been studied extensively to understand the kinetics of reactions and the effects of substituents on reaction rates. For instance, the kinetics of reactions of 3-bromo-2-nitro-4-X-thiophens and 3-bromo-4-nitro-2-X-thiophens with sodium benzenethiolate in methanol were measured to investigate the transmission of substituent effects through bonds of different orders in the thiophen ring (Spinelli, Guanti, & Dell'erba, 1972). Similarly, the reactivity of various bromo-nitro-thiophens with amines and sodium benzenethiolate in methanol at different temperatures provided insights into the unexpected alkyl activation, which is an exception to the typical behavior of alkyl groups (Consiglio et al., 1982).

Synthesis and Functionalization

The compound and its related derivatives are pivotal in the synthesis and functionalization of various chemical structures. A method involving the cyclization of thiophenyl-acetals and ketones using polyphosphoric acid in refluxing chlorobenzene has been developed to prepare benzo[b]thiophenes substituted at different positions (Pié & Marnett, 1988). Moreover, an efficient bromocyclization process of ortho-substituted arylmethyl sulfide led to the synthesis of 3-bromo-2-(2-(di)chlorovinyl)benzothiophene, serving as a platform for further arylations and functionalizations (Zhao, Alami, & Provot, 2017).

Safety And Hazards

While specific safety and hazard information for 3-Bromo-5-nitro-1-benzothiophene is not available, it’s important to handle all chemical compounds with care, avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Benzofuran compounds, which are structurally similar to 3-Bromo-5-nitro-1-benzothiophene, have attracted attention due to their biological activities and potential applications as drugs . For example, the recently discovered novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease . Novel scaffold compounds of benzothiophene and benzofuran have been developed and utilized as anticancer agents .

properties

IUPAC Name

3-bromo-5-nitro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrNO2S/c9-7-4-13-8-2-1-5(10(11)12)3-6(7)8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRNMFMKEKDBNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C(=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10586284
Record name 3-Bromo-5-nitro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-5-nitro-1-benzothiophene

CAS RN

19492-95-6
Record name 3-Bromo-5-nitro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10586284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-5-nitro-1-benzothiophene
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